![molecular formula C8H6BrClN2 B13043045 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13043045.png)
3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrrolopyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of a pyrrolopyridine intermediate. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts and solvents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used in chemical biology to probe biological pathways and identify new therapeutic targets.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the methyl group but has similar substitution patterns.
3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine: Lacks the chlorine atom but retains the bromine and methyl groups.
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine: Lacks the bromine atom but retains the chlorine and methyl groups.
Uniqueness
3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6BrClN2 |
|---|---|
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
3-bromo-7-chloro-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-6(9)5-2-3-11-8(10)7(5)12/h2-4H,1H3 |
Clave InChI |
NLYAVQVKIDFUOW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C(=NC=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


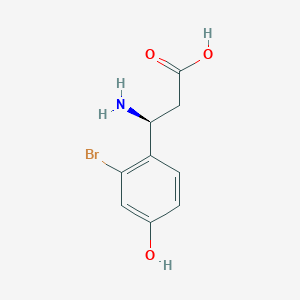

![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
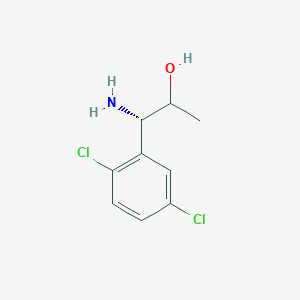
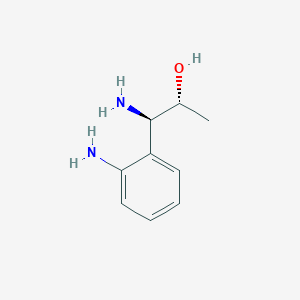
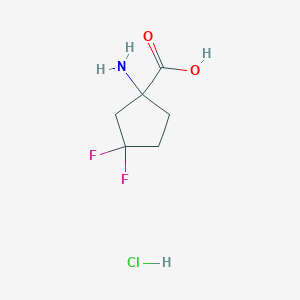
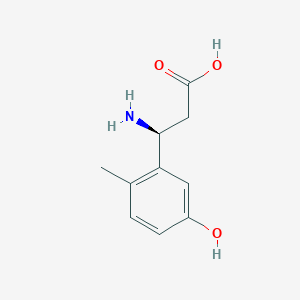
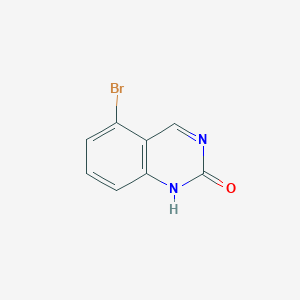
![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl](/img/structure/B13043018.png)
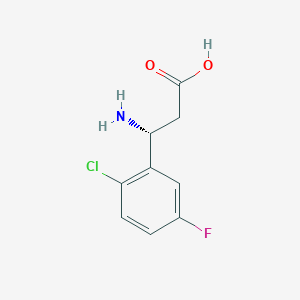
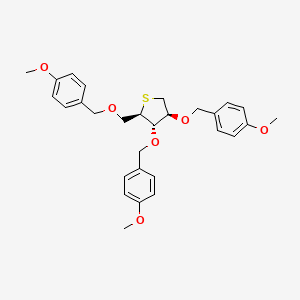
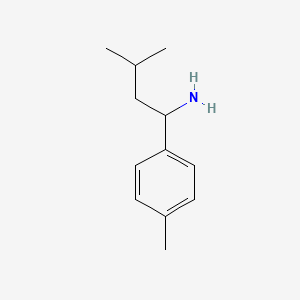
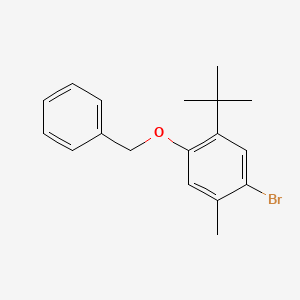
![6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13043054.png)
